2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
Description
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. This compound combines electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) substituents, creating a unique electronic profile. Such structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent positioning influences reactivity and target interactions .
Structure
3D Structure
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
ORUKJRIDLMVJOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitro Group Reduction and Alkylation Pathway
This approach begins with 2-nitro-6-(trifluoromethyl)benzaldehyde as the precursor, leveraging the nitro group’s versatility for subsequent transformations:
Step 1: Reduction of Nitro to Amine
-
Reagents : Hydrogen gas (H2) over palladium-on-carbon (Pd/C) or catalytic transfer hydrogenation using ammonium formate.
-
Conditions : Ethanol solvent, 25–60°C, 6–12 hours.
-
Outcome : Converts the nitro group to a primary amine, yielding 2-amino-6-(trifluoromethyl)benzaldehyde.
Step 2: N-Methylation
-
Reagents : Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base (e.g., K2CO3).
-
Conditions : DMF or DMSO solvent, 50–80°C, 8–24 hours.
-
Outcome : Converts the primary amine to a dimethylamino group via successive alkylation.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–92% |
| Yield (Step 2) | 70–78% |
| Purity (Final Product) | ≥95% (HPLC) |
Limitations and Optimization
-
Side reactions : Over-alkylation can occur if methylating agents are used in excess.
-
Solvent selection : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.
Method 2: Palladium-Catalyzed Cross-Coupling for Direct Amination
Buchwald-Hartwig Amination Strategy
This method employs palladium catalysis to install the dimethylamino group directly onto a halogenated benzaldehyde precursor:
Reaction Scheme :
2-Bromo-6-(trifluoromethyl)benzaldehyde + Dimethylamine → Target Compound
Catalytic System :
-
Catalyst : Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand : Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base : Cs2CO3
Conditions :
-
Toluene solvent, 100–110°C, 12–18 hours.
-
Dimethylamine gas introduced under pressure (2–3 atm).
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion Rate | 88–94% |
| Isolated Yield | 75–82% |
| Turnover Number (TON) | 450–520 |
Method 3: Friedel-Crafts Acylation with Subsequent Functionalization
Aldehyde Installation via Acylation
While traditional Friedel-Crafts acylation is less feasible due to the deactivated aromatic ring, directed ortho-metalation offers an alternative:
Step 1: Directed Metalation
-
Substrate : 1,3-Bis(trifluoromethyl)benzene
-
Base : LDA (Lithium Diisopropylamide)
-
Electrophile : DMF (N,N-Dimethylformamide) for formylation.
Step 2: Quaternization and Hydrolysis
-
Introduce dimethylamine to the metalated intermediate.
-
Hydrolyze with aqueous HCl to yield the aldehyde.
Yield : 65–72% (over two steps).
Comparative Analysis with Method 1
| Aspect | Method 1 | Method 3 |
|---|---|---|
| Step Count | 2 | 2 |
| Functional Group Tolerance | Moderate | Low |
| Scalability | High | Moderate |
Emerging Methods: Photoredox Catalysis and Flow Chemistry
Trifluoromethylation via Radical Pathways
Recent advances utilize photoredox catalysis to introduce the CF3 group under mild conditions:
Reagents :
-
CF3SO2Cl as the trifluoromethyl source.
-
Catalysts: Ru(bpy)3Cl2 (Ruthenium bipyridyl complex).
-
Light Source: 450 nm LEDs.
Conditions :
-
Acetonitrile solvent, room temperature, 6–8 hours.
-
Yields: 68–74% for trifluoromethylated intermediates.
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for critical steps:
-
Residence Time : 2–5 minutes for high-temperature steps (e.g., 150°C).
-
Throughput : 50–100 g/hour in pilot-scale setups.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its electrophilic nature allows it to participate in numerous reactions, including:
- Wittig-Horner Reactions : It is utilized in the preparation of complex molecules such as ω-(dimethylamino)-alkylethyl-4(-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, which have potential applications in drug development .
- Formation of Iminium Salts : The compound can be transformed into iminium salts through alkylation processes, which are crucial for synthesizing various nitrogen-containing heterocycles .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives containing the trifluoromethyl group. For instance, compounds synthesized from 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde have shown significant activity against bacteria and fungi:
- Antibacterial Studies : Some synthesized derivatives exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as future antituberculosis agents .
- Antifungal Properties : Compounds derived from this aldehyde have also been tested for antifungal activity against strains like Candida albicans, demonstrating promising results .
Agrochemical Applications
The unique chemical properties of this compound make it an attractive candidate for developing agrochemicals. The trifluoromethyl group is known for enhancing the biological activity of pesticides and herbicides:
- Pesticide Development : Research indicates that incorporating trifluoromethyl groups into agrochemical structures can improve their efficacy and selectivity against pests while reducing environmental impact .
Material Science
In material science, compounds with trifluoromethyl groups are often explored for their unique properties:
- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers, which possess excellent thermal stability and chemical resistance, making them suitable for various industrial applications .
Case Studies and Data Tables
| Application Area | Example Compounds/Studies | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | ω-(Dimethylamino)-alkylethyl derivatives | Potential drug candidates with enhanced bioactivity |
| Antimicrobial Activity | Synthesized oxadiazole derivatives | Significant inhibition against bacterial strains |
| Agrochemical Development | Trifluoromethyl-containing herbicides | Improved efficacy against target pests |
| Material Science | Fluorinated polymer precursors | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzaldehyde core. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and influence the compound’s overall electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehydes: Positional and Functional Group Effects
(a) 2,4-Difluorobenzaldehyde (from )
- Structure : Fluorine atoms at positions 2 and 4.
- Electronic Effects : Both substituents are electron-withdrawing, increasing the aldehyde's electrophilicity.
- Reactivity : Used in synthesizing pyrimidin-2-amine derivatives, where the electron-deficient aldehyde facilitates nucleophilic additions .
- Contrast with Target Compound: The target’s dimethylamino group (electron-donating) at position 2 reduces electrophilicity compared to 2,4-difluorobenzaldehyde. However, the 6-CF₃ group counteracts this effect, creating a balanced electronic environment.
(b) 4-Dimethylamino-2-trifluoromethylbenzaldehyde (Hypothetical Analogue)
- Structure: Dimethylamino at 4-position and CF₃ at 2-position.
- Positional Impact: The para relationship of substituents in the target compound (positions 2 and 6) versus meta in this analogue alters resonance effects.
Triazine-Based Sulfonylureas (from )
Compounds like triflusulfuron methyl ester (dimethylamino on triazine) and metsulfuron methyl ester (methoxy/methyl groups) share functional groups with the target compound but differ in core structure.
Research Findings and Implications
- Synthetic Utility: The target compound’s aldehyde group is less electrophilic than 2,4-difluorobenzaldehyde due to the dimethylamino donor effect but remains reactive enough for condensations, as seen in patent syntheses .
- Solubility: The dimethylamino group likely increases polar solvent solubility compared to CF₃-only analogues, aiding in purification and formulation.
- Agrochemical vs. Pharmaceutical Use : While sulfonylureas () leverage CF₃ for environmental stability, the target compound’s balanced substituents suggest broader applicability in drug discovery .
Biological Activity
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10F3N
- Molecular Weight : 215.19 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that this compound may act through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and infections.
- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzaldehyde derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential for development as an antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Research
Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The compound was tested on various cancer cell lines, including breast and lung cancer cells, demonstrating IC50 values ranging from 10 to 20 µM, which suggests a potent anti-cancer effect.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications in the dimethylamino group or the trifluoromethyl substituent can alter its potency and selectivity. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Dimethylamino Group : May contribute to receptor binding affinity and enzyme inhibition.
Q & A
Basic: What are the optimized synthetic routes for 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves introducing the dimethylamino and trifluoromethyl groups onto a benzaldehyde scaffold. A common approach is the condensation of hydrazine derivatives with aldehydes under reflux conditions, as demonstrated in the synthesis of related trifluoromethylbenzaldehyde compounds (e.g., using n-PrOH and hydrazine hydrate at elevated temperatures) . Key factors affecting yield include:
- Catalyst selection : Copper(I)/TMEDA systems enhance cross-coupling efficiency in trifluoromethyl-substituted reactions .
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
- Temperature control : Reflux conditions (80–100°C) optimize reaction rates without promoting side reactions .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Characterization requires multimodal analysis:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the trifluoromethyl group ( −60 to −70 ppm in F NMR) and dimethylamino protons ( 2.8–3.2 ppm in H NMR) are diagnostic .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., oxidation to carboxylic acids) .
- X-ray crystallography : Resolves steric effects of the trifluoromethyl group in crystal structures, critical for understanding reactivity .
Advanced: How do competing reaction pathways affect the functionalization of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups create electronic tension, leading to competing pathways:
- Buchwald–Hartwig amination : The dimethylamino group may deactivate the aryl halide toward Pd-catalyzed coupling, requiring bulky ligands (e.g., XPhos) to suppress side reactions .
- Nucleophilic aromatic substitution : Fluorine substituents (if present) can undergo displacement, but steric hindrance from the trifluoromethyl group often limits this .
- Contradiction Note : Studies using Cu(I)/TMEDA report higher yields for trifluoromethyl-substituted benzaldehydes compared to Pd systems, suggesting ligand-dependent selectivity .
Advanced: What role does this compound play in medicinal chemistry, particularly in fluorinated drug design?
Methodological Answer:
The compound serves as a precursor for bioactive molecules due to:
- Metabolic stability : The trifluoromethyl group resists oxidative degradation, enhancing pharmacokinetics .
- Targeted interactions : The dimethylamino group facilitates hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets), as seen in analogs like berdaquniline .
- Case Study : Derivatives of similar trifluoromethylbenzaldehydes show antimicrobial activity by disrupting membrane-bound proteins .
Advanced: How should researchers address contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift H peaks by up to 0.5 ppm .
- Impurity profiles : Trace aldehydes oxidize to carboxylic acids during storage, altering spectral baselines .
- Resolution : Cross-validate with high-field NMR (≥500 MHz) and spiking experiments using authentic standards .
Advanced: What strategies mitigate the hydrolytic instability of this compound during storage?
Methodological Answer:
Instability arises from moisture-sensitive aldehyde and trifluoromethyl groups. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
